molecular formula C9H11NO5 B091849 4,5-Dimethoxy-2-nitrobenzyl alcohol CAS No. 1016-58-6

4,5-Dimethoxy-2-nitrobenzyl alcohol

Cat. No. B091849
CAS RN: 1016-58-6
M. Wt: 213.19 g/mol
InChI Key: WBSCOJBVYHQOFB-UHFFFAOYSA-N
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Patent
US04477556

Procedure details

1011 g of 2-nitro-4,5-dimethoxybenzaldehyde in 10 l of ethanol with 94.8 ml water added was stirred, and a solution of 57 g sodium borohydride in 2 l absolute ethanol was added over 1 hour. The mixture was heated to 40° C. for 2.5 hours, cooled to 5° C. and the mixture filtered. The solid was washed with 4 l of cold 2B alcohol (denatured ethanol) and 8 l cold water, and dried in a 50° C. vacuum oven to yield 570 g, 56.5% yield.
Quantity
1011 g
Type
reactant
Reaction Step One
Name
Quantity
94.8 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:5]=1[CH:6]=[O:7])([O-:3])=[O:2].O.[BH4-].[Na+]>C(O)C>[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:5]=1[CH2:6][OH:7])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
1011 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=C(C(=C1)OC)OC
Name
Quantity
94.8 mL
Type
reactant
Smiles
O
Name
Quantity
10 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The solid was washed with 4 l of cold 2B alcohol (denatured ethanol) and 8 l cold water
CUSTOM
Type
CUSTOM
Details
dried in a 50° C. vacuum oven
CUSTOM
Type
CUSTOM
Details
to yield 570 g, 56.5% yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(CO)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.